1-(6-(Diethylamino)pyrimidin-4-yl)piperidine-3-carboxylic acid
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Description
“1-(6-(Diethylamino)pyrimidin-4-yl)piperidine-3-carboxylic acid” is a compound that is part of a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines . These compounds are known to be ATP-competitive, nano-molar inhibitors with up to 150-fold selectivity for inhibition of Protein Kinase B (PKB) over the closely related kinase PKA .
Molecular Structure Analysis
The molecular structure of these compounds is complex, with a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure also includes a pyrimidine ring, which is a key component in the inhibition of PKB .Chemical Reactions Analysis
The chemical reactions involved in the formation of these compounds include intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Mechanism of Action
The mechanism of action of these compounds involves the inhibition of PKB, an important component of intracellular signaling pathways regulating growth and survival . The compounds are ATP-competitive, nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .
properties
IUPAC Name |
1-[6-(diethylamino)pyrimidin-4-yl]piperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-3-17(4-2)12-8-13(16-10-15-12)18-7-5-6-11(9-18)14(19)20/h8,10-11H,3-7,9H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBBADRWGIVTER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC=NC(=C1)N2CCCC(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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